molecular formula C25H36N4O2S B2828633 N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941979-81-3

N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2828633
CAS No.: 941979-81-3
M. Wt: 456.65
InChI Key: LKQDPCAXACRUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H36N4O2S and its molecular weight is 456.65. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Quinazolinone derivatives have been synthesized and evaluated for their enzyme inhibitory potentials against various enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. These compounds offer promising leads for the development of novel enzyme inhibitors. Molecular docking studies support these findings, suggesting that such derivatives can serve as cheaper bioactive molecules for future research and therapeutic applications (Riaz et al., 2020).

Antifungal Agents

Derivatives of 2-oxo-morpholin-3-yl-acetamide have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. Optimization of these compounds has led to significant improvements in plasmatic stability while maintaining antifungal activity. This development signifies the potential for new treatments against fungal infections (Bardiot et al., 2015).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and shown to exhibit broad-spectrum antitumor activity. Some derivatives have demonstrated potency against CNS, renal, and breast cancer cell lines, indicating their potential as leads for cancer treatment. Molecular docking has been used to explore the binding modes of these compounds, suggesting mechanisms of action that could be targeted in drug development (Al-Suwaidan et al., 2016).

Synthesis of Novel Derivatives

Research into quinazolinone and related compounds includes the synthesis of new derivatives that could have potential applications in various fields, including pharmaceuticals and materials science. These studies aim to explore the chemical space for novel functionalities and properties (Nguyen et al., 2022).

Antimalarial and Antimicrobial Activities

Quinazolinone derivatives have also been explored for their antimalarial and antimicrobial properties. Synthesis and evaluation of these compounds have led to the identification of candidates with significant activity against malaria and various bacterial infections, highlighting the versatility of quinazolinone scaffolds in medicinal chemistry (Werbel et al., 1986).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2S/c1-4-5-9-19-12-14-20(15-13-19)26-23(30)18-32-24-21-10-6-7-11-22(21)29(25(31)27-24)17-8-16-28(2)3/h12-15H,4-11,16-18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDPCAXACRUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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